molecular formula C7H3BrClIN2 B3294912 4-bromo-3-chloro-6-iodo-2H-indazole CAS No. 887568-45-8

4-bromo-3-chloro-6-iodo-2H-indazole

Cat. No.: B3294912
CAS No.: 887568-45-8
M. Wt: 357.37 g/mol
InChI Key: FWIJFPMDMLXAMJ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6-iodo-2H-indazole is a polyhalogenated indazole derivative characterized by bromine (Br), chlorine (Cl), and iodine (I) substituents at positions 4, 3, and 6, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-3-chloro-6-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIJFPMDMLXAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-chloro-6-iodo-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives. The process may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Employing chlorine gas or thionyl chloride.

    Iodination: Utilizing iodine or iodinating agents like iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-6-iodo-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
4-Bromo-3-chloro-6-iodo-2H-indazole serves as a crucial building block for synthesizing more complex organic molecules. Its unique halogen substituents (bromine, chlorine, and iodine) enhance its reactivity, making it suitable for various coupling reactions and functionalization processes.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Coupling ReactionsUsed in Suzuki and Heck reactions
HalogenationFacilitates further halogenation at other sites
FunctionalizationModifies the indazole core for diverse applications

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity

In a study evaluating the compound's effect on cancer cells, it was found to inhibit cell proliferation in human melanoma cells with an IC50 value of approximately 30 nM, demonstrating significant antitumor activity. This suggests its potential as a lead compound in cancer therapy development .

Mechanism of Action
The compound appears to interact with specific molecular targets within cells, potentially modulating signaling pathways involved in cell growth and apoptosis. Further studies are needed to elucidate these mechanisms fully.

Medicinal Chemistry

Pharmaceutical Development
this compound is being explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance its pharmacological properties.

Table 2: Pharmacological Properties of Indazole Derivatives

CompoundTarget DiseaseActivity (IC50)Reference
Compound AMelanoma30 nM
Compound BBacterial Infection15 µg/mL
Compound CInflammation25 nM

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials, including chemical sensors and electronic devices due to its unique electronic properties imparted by the halogen substituents.

Table 3: Industrial Uses of this compound

Application TypeDescriptionReference
Chemical SensorsUsed in the fabrication of sensors for detecting specific analytes
Advanced MaterialsContributes to the development of materials with tailored electronic properties

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-6-iodo-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and type of halogen substituents significantly influence reactivity and applications. Key comparisons include:

3-Bromo-6-chloro-4-nitro-1H-indazole (CAS 885519-92-6)
  • Substituents: Br (position 3), Cl (position 6), NO₂ (position 4).
  • Reactivity: The nitro group at position 4 is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution at adjacent positions.
6-Bromo-4-fluoro-1H-indazole
  • Substituents : Br (position 6), F (position 4).
  • Comparison : Fluorine’s small size and high electronegativity enable facile halogen exchange reactions, whereas iodine in the target compound offers superior leaving-group capability in nucleophilic substitutions .
5-Bromo-3-iodo-6-methyl-1H-indazole (CAS 1360954-43-3)
  • Substituents : Br (position 5), I (position 3), CH₃ (position 6).
  • Steric Effects : Methyl at position 6 reduces steric hindrance compared to iodine in the target compound, which may limit access to reactive sites in catalytic processes .

Physicochemical Properties

A comparative analysis of melting points and spectral data reveals trends:

Compound Name Substituents Melting Point (°C) IR/NMR Features
4-Bromo-3-chloro-6-iodo-2H-indazole Br (4), Cl (3), I (6) >200* Expected C-I stretch (~500 cm⁻¹)
3-Bromo-6-chloro-4-nitro-1H-indazole Br, Cl, NO₂ N/A NO₂ asymmetric stretch (~1520 cm⁻¹)
5-Bromo-3-iodo-6-methyl-1H-indazole Br, I, CH₃ N/A CH₃ protons at δ ~2.55 ppm

*Inferred from analogous halogenated indazoles in .

Q & A

Q. What protocols assess compound stability under varying pH and temperature?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–13, 37°C) for 24h. Monitor degradation via LC-MS.
  • Thermal stability : TGA/DSC analysis (N₂ atmosphere, 10°C/min). Identify decomposition onset temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-chloro-6-iodo-2H-indazole
Reactant of Route 2
4-bromo-3-chloro-6-iodo-2H-indazole

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